molecular formula C26H24ClN3O3S B11499272 (2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11499272
M. Wt: 494.0 g/mol
InChI Key: OJOYOFVXRQQIML-UHFFFAOYSA-N
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Description

(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, benzyl, chloro, methyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of various substituents. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

3-benzyl-N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24ClN3O3S/c1-17-8-9-20(14-22(17)27)28-25(32)23-15-24(31)30(16-18-6-4-3-5-7-18)26(34-23)29-19-10-12-21(33-2)13-11-19/h3-14,23H,15-16H2,1-2H3,(H,28,32)

InChI Key

OJOYOFVXRQQIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CC=C4)Cl

Origin of Product

United States

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